2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a central hydrazone linkage (-NH-N=CH-) connecting two aromatic moieties. The structure features:
- Thienylmethylidene group: A 5-nitro-2-thienyl substituent, introducing sulfur-containing aromaticity and electron-withdrawing nitro functionality.
Synthesis typically involves refluxing 2-(4-iodo-2-methylanilino)acetohydrazide with 5-nitro-2-thiophenecarboxaldehyde in ethanol, catalyzed by glacial acetic acid, followed by recrystallization (inferred from analogous procedures in ). While direct data on its physicochemical properties (e.g., melting point, yield) are unavailable in the provided evidence, its structural analogs suggest a melting point range of 180–250°C and moderate synthetic yields (70–85%) .
Properties
Molecular Formula |
C14H13IN4O3S |
|---|---|
Molecular Weight |
444.25 g/mol |
IUPAC Name |
2-(4-iodo-2-methylanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H13IN4O3S/c1-9-6-10(15)2-4-12(9)16-8-13(20)18-17-7-11-3-5-14(23-11)19(21)22/h2-7,16H,8H2,1H3,(H,18,20)/b17-7+ |
InChI Key |
KAPHAYUAXLGJFA-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Iodo-2-methylaniline
The precursor 2-(4-iodo-2-methylanilino)acetic acid is synthesized via nucleophilic substitution. 4-Iodo-2-methylaniline reacts with bromoacetic acid in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃). The reaction proceeds at 60–80°C for 6–8 hours, yielding the substituted acetic acid derivative.
Table 1: Representative Alkylation Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromoacetic acid | DMF | 70°C | 7 h | 78% |
| 4-Iodo-2-methylaniline |
Nitrile Hydrolysis Route
An alternative pathway involves the hydrolysis of 2-(4-iodo-2-methylanilino)acetonitrile. The nitrile intermediate is treated with hydrochloric acid (6 N) and acetic acid (1:5 v/v) under reflux for 4 hours, achieving quantitative conversion to the carboxylic acid. This method is advantageous for scalability, as demonstrated in large-scale preparations of structurally related arylacetic acids.
Formation of 2-(4-Iodo-2-methylanilino)acetohydrazide
Acid Chloride-Mediated Hydrazide Synthesis
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (1 hour, 70°C). Subsequent treatment with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C yields the acetohydrazide.
Table 2: Hydrazide Synthesis via Acid Chloride
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Acid chloride formation | SOCl₂ | Reflux, 1 h | 95% |
| Hydrazide formation | NH₂NH₂·H₂O | 0–5°C, 2 h | 88% |
Carbonyldiimidazole (CDI) Activation
For acid-sensitive substrates, CDI-mediated activation offers a milder alternative. The carboxylic acid reacts with CDI (1.2 equiv) in THF for 3 hours at room temperature, followed by hydrazine addition. This method avoids harsh conditions and achieves comparable yields (85–90%).
Preparation of 5-Nitro-2-thiophenecarboxaldehyde
Nitration of 2-Thiophenecarboxaldehyde
The aldehyde precursor is synthesized via nitration of 2-thiophenecarboxaldehyde using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C. The nitro group is introduced regioselectively at the 5-position, guided by the electron-withdrawing aldehyde moiety.
Table 3: Nitration Conditions for Thiophene Derivatives
| Substrate | Nitrating Agent | Temperature | Yield |
|---|---|---|---|
| 2-Thiophenecarboxaldehyde | HNO₃/H₂SO₄ | 0–5°C | 72% |
Condensation to Form the Hydrazone
Schiff Base Formation
The final step involves condensing 2-(4-iodo-2-methylanilino)acetohydrazide with 5-nitro-2-thiophenecarboxaldehyde in ethanol under reflux (6–8 hours). Acid catalysis (e.g., glacial acetic acid) accelerates imine formation, favoring the (E)-isomer due to thermodynamic control.
Table 4: Optimization of Hydrazone Condensation
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethanol | AcOH | Reflux | 7 h | 82% |
| Methanol | None | 60°C | 12 h | 68% |
Purification and Characterization
Crude product purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals. Structural confirmation employs:
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the iodo group can yield a variety of functionalized products.
Scientific Research Applications
2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodo group can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and substituents:
Key Observations :
Physicochemical Properties
Analysis :
Key Insights :
- The 5-nitro-2-thienyl group in the target compound may enhance antimicrobial activity compared to nitro-furyl derivatives () due to thiophene’s sulfur-mediated redox interactions .
- Iodo substituents could improve antitumor efficacy via halogen bonding with biological targets, as seen in iodinated quinazolinones () .
Biological Activity
The compound 2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide is a complex hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide can be represented as follows:
This compound features a hydrazone linkage, which is known for imparting various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of hydrazone derivatives, including our compound of interest. For instance, Schiff bases derived from similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For example, hydrazones have been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting the cell cycle.
Case Study: Anticancer Effects
A study evaluating the cytotoxic effects of various hydrazone derivatives demonstrated that those with electron-withdrawing groups (like nitro) significantly inhibited the proliferation of cancer cells:
- Cell Lines Tested : K562 (leukemia), MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis via mitochondrial pathway
- Findings : IC50 values were reported in the low micromolar range for several derivatives, indicating potent activity.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazones is another area of interest. Compounds similar to 2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Mechanistic Insights
The biological activities exhibited by 2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide can be attributed to its ability to form complexes with metal ions, which enhances its reactivity towards biological targets. Additionally, the presence of halogen atoms (iodine) can increase lipophilicity, aiding in cellular uptake.
Molecular Interaction Studies
Molecular docking studies have suggested that this compound can effectively bind to key enzymes involved in cancer progression and microbial resistance. The binding affinity and interaction patterns provide insights into its potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide?
The compound can be synthesized via condensation of a hydrazide derivative (e.g., 2-(4-iodo-2-methylanilino)acetohydrazide) with an aldehyde (e.g., 5-nitro-2-thiophenecarboxaldehyde) under reflux in ethanol. The reaction is typically monitored by TLC, followed by recrystallization or column chromatography for purification. Similar methodologies are employed for structurally related hydrazides, such as N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(3-methoxyphenyl)acetohydrazide, where ethanol is used as the solvent and reflux conditions are maintained for 4–6 hours .
Q. Which spectroscopic methods are employed to confirm the structure of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, N-H at ~3500 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons, methyl groups) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., M+1 peaks) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .
Q. What purification methods are recommended for isolating this compound?
Common methods include:
- Recrystallization : Ethanol or ethanol-water mixtures are preferred for hydrazide derivatives .
- Liquid-liquid extraction : Ethyl acetate is used for isolating products from aqueous layers .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetylation steps .
- Stoichiometry : Excess aldehyde (1.5:1 molar ratio) drives condensation reactions to completion .
- Temperature : Reflux (~80°C) balances reactivity and side-product formation .
- Catalysts : Acidic/basic conditions (e.g., K₂CO₃ in DMF) improve nucleophilic substitution efficiency .
Q. How should researchers address contradictory biological activity data across studies?
Discrepancies may arise from:
- Microbial strain variability : Tailor assays to specific strains (e.g., Candida albicans vs. Aspergillus fumigatus) .
- Compound solubility : Use DMSO or surfactants to enhance bioavailability in aqueous media .
- Assay conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) to ensure reproducibility .
Q. What strategies are used to study the compound's mechanism of action?
Advanced approaches include:
- Enzyme inhibition assays : Test interactions with targets like dihydrofolate reductase or β-lactamases .
- Molecular docking : Predict binding affinities to enzymes/receptors using software like AutoDock .
- Gene expression profiling : RNA sequencing identifies pathways modulated by the compound .
Q. How can stability studies be designed to evaluate degradation under varying conditions?
- Thermal stability : Incubate at 40–60°C and monitor decomposition via HPLC .
- Photodegradation : Expose to UV light (254 nm) and track changes in UV-Vis spectra .
- pH sensitivity : Test solubility and integrity in buffers (pH 3–10) using TLC .
Q. What computational modeling approaches are applicable for structure-activity relationship (SAR) studies?
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- QSAR models : Corrogate substituent effects (e.g., nitro groups) with bioactivity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
